N-(4-bromophenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide
Description
N-(4-bromophenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative characterized by a unique 1,4-diazaspiro[4.4]nona-1,3-diene core. The molecule features a thiophen-2-yl substituent at position 3 of the diazaspiro ring and a sulfanyl-acetamide bridge linked to a 4-bromophenyl group. The diazaspiro framework imparts rigidity, which may enhance binding specificity in biological targets .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3OS2/c20-13-5-7-14(8-6-13)21-16(24)12-26-18-17(15-4-3-11-25-15)22-19(23-18)9-1-2-10-19/h3-8,11H,1-2,9-10,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROILZOYSMGDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a bromophenyl group and a thiophenyl moiety connected through a sulfur atom . The diazaspiro framework contributes to its potential biological activity by allowing diverse interactions with biological targets.
Molecular Formula: C21H18BrCl2N3OS
Molecular Weight: 511.27 g/mol
InChIKey: APNNIFCRDJTRGB-UHFFFAOYSA-N
Synthesis
The synthesis of this compound involves several steps:
- Preparation of Thiophene Derivatives: Starting from thiophene derivatives, reactions with brominated phenyl compounds are carried out under controlled conditions.
- Formation of Diazaspiro Framework: The diazaspiro structure is synthesized through cyclization reactions involving appropriate precursors.
- Final Coupling Reaction: The final compound is obtained by coupling the thiophenyl and diazaspiro components with acetamide.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity: Compounds containing the diazaspiro framework have shown promise as inhibitors of cancer cell proliferation. For instance, derivatives targeting the RAS protein have been reported to effectively inhibit tumor growth in xenograft models .
- Antimicrobial Properties: Certain derivatives have demonstrated antimicrobial activity against various bacterial strains, suggesting potential use in treating infections .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | , |
| Antimicrobial | Activity against bacterial strains | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
Case Studies and Research Findings
- Antitumor Efficacy: A study evaluated the antitumor effects of a related diazaspiro compound in an NCI-H1373 xenograft mouse model. Results indicated a dose-dependent reduction in tumor size, highlighting the therapeutic potential of these compounds in oncology .
- Mechanistic Studies: Investigations into the mechanism of action revealed that similar compounds can interact with key signaling pathways involved in cell proliferation and apoptosis, suggesting a multifaceted approach to cancer treatment .
- Structure-Activity Relationship (SAR): Research on SAR has shown that modifications to the bromophenyl and thiophenyl groups can significantly influence biological activity, guiding future synthetic efforts towards more potent derivatives .
Comparison with Similar Compounds
Substituent Variations on the Acetamide Nitrogen
Modifications to the Diazaspiro Ring
Sulfur-Containing Group Variations
- Sulfinyl and sulfonyl analogues (e.g., 2-[(4-bromophenyl)sulfinyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide): Replacing the sulfanyl (thioether) group with sulfinyl/sulfonyl moieties alters oxidation states and electronic properties, influencing reactivity and interactions with cysteine residues in proteins .
Pharmacological Activity
- Antimycobacterial activity : Simpler analogues like N-(4-bromophenyl)-2-(2-thienyl)acetamide exhibit in vitro antimycobacterial activity, suggesting that the diazaspiro and sulfanyl additions in the target compound may enhance potency or selectivity .
Physicochemical Properties
*Note: Exact molecular formula of the target compound inferred from structural analogues.
Structural Validation and Computational Analysis
- X-ray crystallography : SHELX programs (e.g., SHELXL, SHELXD) are widely used for refining and validating the structures of similar acetamide derivatives, ensuring accurate bond-length and angle data .
- Bond-length comparisons : For N-(4-bromophenyl)acetamide derivatives, bond lengths (e.g., C1–C2: 1.501 Å vs. 1.53 Å in chlorophenyl analogues) highlight subtle conformational differences that may influence stability .
Research Implications
The target compound’s structural complexity positions it as a candidate for further pharmacological screening, particularly in antimicrobial and anti-inflammatory contexts. Comparative studies with its analogues underscore the importance of substituent electronegativity, spiro ring size, and sulfur-group chemistry in modulating bioactivity. Future work should prioritize synthesizing the target compound and evaluating its biological profile against validated benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
